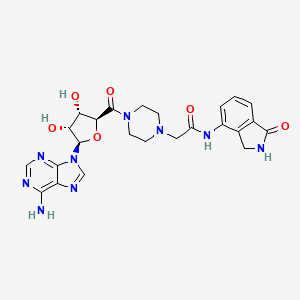

2-(4-((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-carbonyl)piperazin-1-yl)-N-(1-oxoisoindolin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EB-47 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1) and ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD-1). It mimics the substrate nicotinamide adenine dinucleotide (NAD+) and extends from the nicotinamide to the adenosine subsite. EB-47 has an IC50 value of 45 nM for PARP-1 and shows modest potency against ARTD5 with an IC50 value of 410 nM .

Preparation Methods

EB-47 is synthesized through a series of chemical reactions involving the formation of a piperazine-linked adenosine analog. The synthetic route typically involves the following steps:

Formation of the Isoindolinone Core: The synthesis begins with the formation of the isoindolinone core, which is a key structural component of EB-47.

Linking to Piperazine: The isoindolinone core is then linked to a piperazine moiety through a series of condensation reactions.

Final Assembly: The final step involves the attachment of the adenosine analog to the piperazine-linked isoindolinone core, resulting in the formation of EB-47

Industrial production methods for EB-47 involve optimizing these synthetic routes to achieve high yields and purity. The compound is typically produced in bulk quantities for research purposes.

Chemical Reactions Analysis

EB-47 undergoes various chemical reactions, including:

Oxidation: EB-47 can undergo oxidation reactions, particularly at the isoindolinone core, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the nitro groups present in the compound, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of EB-47 with modified functional groups.

Scientific Research Applications

EB-47 has a wide range of scientific research applications, including:

Chemistry: EB-47 is used as a tool compound to study the inhibition of PARP-1 and ARTD-1, providing insights into the mechanisms of these enzymes.

Biology: In biological research, EB-47 is used to investigate the role of PARP-1 in DNA repair processes and its involvement in various cellular pathways.

Medicine: EB-47 has potential therapeutic applications in the treatment of diseases such as cancer, where PARP-1 inhibitors are used to enhance the efficacy of chemotherapy and radiation therapy.

Industry: In the pharmaceutical industry, EB-47 is used in the development of new PARP-1 inhibitors and as a reference compound in drug discovery .

Mechanism of Action

EB-47 exerts its effects by mimicking the substrate NAD+ and binding to the substrate site of PARP-1 and ARTD-1. This binding inhibits the activity of these enzymes, preventing the repair of DNA damage and leading to cell death in cancer cells. The molecular targets of EB-47 include the catalytic domain of PARP-1 and ARTD-1, and the pathways involved are primarily related to DNA repair and apoptosis .

Comparison with Similar Compounds

EB-47 is unique among PARP-1 inhibitors due to its high potency and selectivity. Similar compounds include:

Olaparib: A small molecule inhibitor of PARP-1 and PARP-2 with an IC50 value of 5 nM for PARP-1.

Veliparib: A potent inhibitor of PARP-1 and PARP-2 with Ki values of 5.2 nM and 2.9 nM, respectively.

Talazoparib: Another PARP inhibitor that exploits defects in the DNA repair pathway through synthetic lethality

EB-47 stands out due to its specific inhibition of ARTD-1 and its ability to mimic NAD+, which provides a unique mechanism of action compared to other PARP inhibitors.

properties

Molecular Formula |

C24H27N9O6 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |

InChI |

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1 |

InChI Key |

DDFLFKTXUWPNMV-UAKAABGRSA-N |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |

synonyms |

5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride EB-47 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1240593.png)

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)

![6-bromo-N-(2-methylphenyl)-2-pyridin-4-yl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1240596.png)

![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)

![1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1240601.png)

![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)

![(3aS,4R,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240604.png)